molecular formula C20H21N3O3 B11013643 N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11013643
M. Wt: 351.4 g/mol
InChI Key: KRSMLBVDEDODHO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a benzyl group, and a pyrrolidine ring. Its molecular formula is C21H23N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

    Final Coupling: The final step involves coupling the acetylamino phenyl group with the pyrrolidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its effects.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-14(24)21-17-8-5-9-18(11-17)22-20(26)16-10-19(25)23(13-16)12-15-6-3-2-4-7-15/h2-9,11,16H,10,12-13H2,1H3,(H,21,24)(H,22,26)

InChI Key

KRSMLBVDEDODHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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